
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide, also known as JNJ-31020028, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide involves the inhibition of both DAT and SERT. DAT is responsible for the reuptake of dopamine from the synaptic cleft, while SERT is responsible for the reuptake of serotonin. By inhibiting both transporters, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide increases the levels of dopamine and serotonin in the synaptic cleft, which can have a positive effect on the symptoms of Parkinson's disease, schizophrenia, and addiction.
Biochemical and Physiological Effects
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has been found to have several biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on the symptoms of Parkinson's disease, schizophrenia, and addiction. Additionally, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has been found to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has several advantages for lab experiments. The compound has been extensively studied and has a well-understood mechanism of action, making it a reliable tool for researchers. Additionally, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has a low potential for abuse and addiction, making it a safe compound to work with.
However, there are also limitations to using N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide in lab experiments. The compound has a short half-life, which can make it difficult to study its long-term effects. Additionally, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has a complex mechanism of action that involves the inhibition of both DAT and SERT, which can make it difficult to isolate the effects of the compound on a specific neurotransmitter system.
Direcciones Futuras
There are several future directions for the study of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide. One area of research is the potential therapeutic applications of the compound in other diseases, such as depression and anxiety. Additionally, researchers could investigate the long-term effects of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide on the brain and its potential for neuroprotection. Finally, researchers could study the potential of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide as a tool for understanding the role of dopamine and serotonin in various diseases.
Métodos De Síntesis
The synthesis of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide involves a multi-step process that starts with the reaction of 4-methylpiperidine with 3,5-dimethylbenzoyl chloride to form the intermediate 3,5-dimethyl-N-(4-methylpiperidin-1-yl)benzamide. This intermediate is then reacted with 1-methylpiperidine to produce the final product, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide.
Aplicaciones Científicas De Investigación
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and addiction. The compound has been found to have a unique mechanism of action that involves the inhibition of the dopamine transporter (DAT) and the serotonin transporter (SERT). This dual inhibition results in an increase in the levels of dopamine and serotonin in the brain, which can have a positive effect on the symptoms of these diseases.
Propiedades
IUPAC Name |
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12-9-13(2)11-14(10-12)16(19)18(4)15-5-7-17(3)8-6-15/h9-11,15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYMDOFUUZQQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

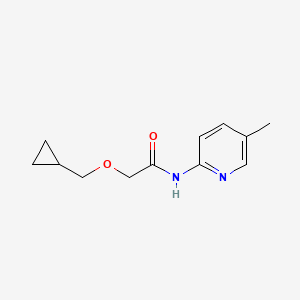
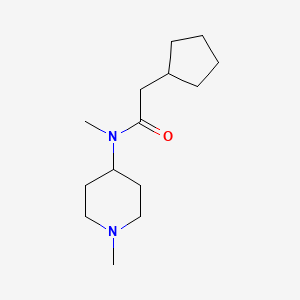
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)

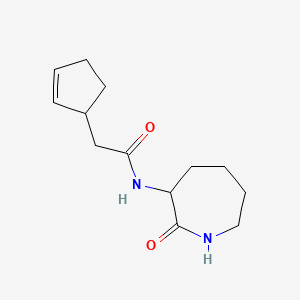
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
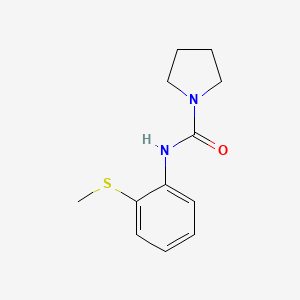
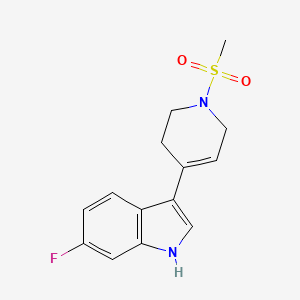
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)

![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)